molecular formula C29H27N5OS2 B11180322 3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxopropyl 4-(diphenylmethyl)piperazine-1-carbodithioate

3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxopropyl 4-(diphenylmethyl)piperazine-1-carbodithioate

Cat. No.: B11180322
M. Wt: 525.7 g/mol
InChI Key: MOGJASDNVKWKAM-RWEWTDSWSA-N
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Description

“3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxopropyl 4-(diphenylmethyl)piperazine-1-carbodithioate” is a complex organic compound that features multiple functional groups, including a cyano group, a benzimidazole moiety, a piperazine ring, and a carbodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the benzimidazole moiety: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid.

    Introduction of the cyano group: This step might involve the use of a cyanating agent such as sodium cyanide or potassium cyanide.

    Formation of the piperazine ring: This can be synthesized by reacting ethylenediamine with a suitable dihalide.

    Formation of the carbodithioate group: This step could involve the reaction of a thiol with carbon disulfide in the presence of a base.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety or the piperazine ring.

    Reduction: Reduction reactions could target the cyano group or the carbonyl group.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound might be investigated for its potential as a pharmaceutical agent. The benzimidazole moiety, in particular, is known for its biological activity, including antimicrobial and anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The piperazine ring is a common feature in many drugs, suggesting that this compound might have pharmacological activity.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzimidazole moiety, for example, could inhibit certain enzymes, while the piperazine ring might interact with neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds are known for their biological activity and are used in various pharmaceutical applications.

    Piperazine derivatives: These compounds are commonly found in drugs and have a wide range of pharmacological activities.

    Carbodithioate compounds: These compounds are used in the synthesis of various organic molecules and have applications in material science.

Uniqueness

What sets “3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxopropyl 4-(diphenylmethyl)piperazine-1-carbodithioate” apart is its unique combination of functional groups, which could confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C29H27N5OS2

Molecular Weight

525.7 g/mol

IUPAC Name

[(Z)-3-(1H-benzimidazol-2-yl)-3-cyano-2-hydroxyprop-2-enyl] 4-benzhydrylpiperazine-1-carbodithioate

InChI

InChI=1S/C29H27N5OS2/c30-19-23(28-31-24-13-7-8-14-25(24)32-28)26(35)20-37-29(36)34-17-15-33(16-18-34)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,27,35H,15-18,20H2,(H,31,32)/b26-23-

InChI Key

MOGJASDNVKWKAM-RWEWTDSWSA-N

Isomeric SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)SC/C(=C(\C#N)/C4=NC5=CC=CC=C5N4)/O

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)SCC(=C(C#N)C4=NC5=CC=CC=C5N4)O

Origin of Product

United States

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